![molecular formula C21H14Cl2N4O3 B2527939 1-(2-(3,4-dichlorophenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941952-83-6](/img/structure/B2527939.png)

1-(2-(3,4-dichlorophenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

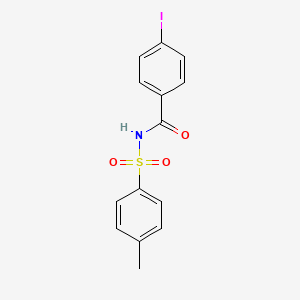

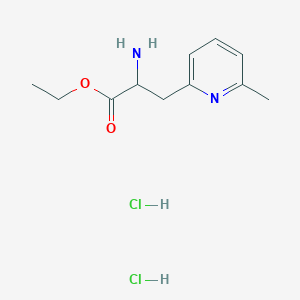

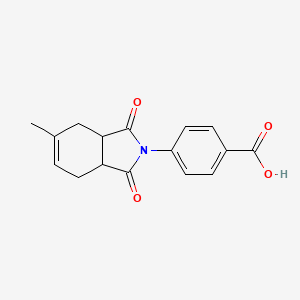

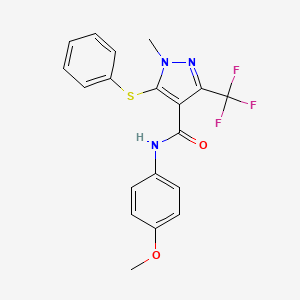

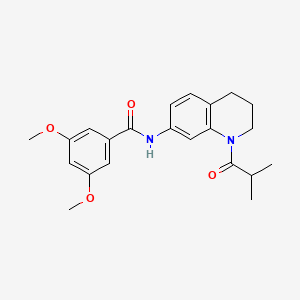

The compound "1-(2-(3,4-dichlorophenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione" is a complex organic molecule that likely contains multiple functional groups, including a pyrido[3,2-d]pyrimidine-2,4-dione core, which is a fused heterocyclic system combining pyridine and pyrimidine rings. The presence of dichlorophenyl and pyridinylmethyl substituents suggests potential for biological activity, which could be explored for pharmaceutical applications.

Synthesis Analysis

The synthesis of related pyridylpyrroles and pyridopyrimidines has been reported through condensation reactions involving aminomethylpyridine and 1,3-diones , as well as the reaction of trimethylpyrimidine-dione with primary amines . These methods involve cyclization and subsequent dehydration steps to form the heterocyclic core. Although the exact synthesis of the compound is not detailed in the provided papers, similar strategies could potentially be applied, with adjustments for the specific substituents present in the target molecule.

Molecular Structure Analysis

The molecular structure of related compounds, such as 3-(4-chlorophenylthio)-1-(2,4-dinitrophenylamino)-pyrrolidine-2,5-dione, has been elucidated using crystallography, revealing a rigid conformation with intramolecular hydrogen bonding . This suggests that the compound of interest may also exhibit a defined three-dimensional structure with potential intramolecular interactions, which could influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of the compound would likely involve its functional groups. For instance, the pyridopyrimidine core is known to participate in oxidative aromatization reactions , which could be relevant for further functionalization or transformation of the compound. The presence of chloro substituents on the phenyl ring may also allow for nucleophilic substitution reactions, potentially leading to the formation of new C-N or C-O bonds.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not directly reported, related compounds with similar structural features have been characterized. For example, compounds with chlorophenyl and pyridyl substituents have been synthesized and their structures confirmed by spectral analyses, including IR, NMR, and mass spectrometry . These techniques could be employed to determine the physical and chemical properties of the compound , such as solubility, melting point, and stability, which are important for its handling and potential application in drug development.

Wissenschaftliche Forschungsanwendungen

Green Synthesis Approaches

A study highlights a green method for the diastereoselective synthesis of dihydrofuropyrido[2,3-d]pyrimidines, showcasing the utility of similar compounds in green chemistry and organic synthesis. This method avoids the need for chromatography and recrystallization, emphasizing purification through simple washing with ethanol (Ahadi et al., 2014).

Pharmaceutical Applications

The synthesis and characterization of 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-diones and their derivatives were explored, revealing their potential in pharmaceutical applications, particularly as urease inhibitors. This suggests the possible utility of the compound for developing new therapeutics (Rauf et al., 2010).

Material Science and Sensing Applications

Research into the photophysical properties and pH-sensing application of pyrimidine-phthalimide derivatives indicates the potential of structurally related compounds in material science. Specifically, they could be used for developing novel colorimetric pH sensors and logic gates, highlighting the versatility of pyrimidine derivatives in applications beyond medicinal chemistry (Yan et al., 2017).

Antimicrobial Activity

A study on the synthesis of new Schiff bases of Pyrido [1,2-A] Pyrimidine derivatives with certain amino acids tested their potential as antibacterial and antitumor agents. This indicates the compound's relevance in the search for new antimicrobial and antitumor therapies, underscoring the broad pharmacological potential of pyrido[1,2-a]pyrimidine derivatives (Alwan et al., 2014).

Eigenschaften

IUPAC Name |

1-[2-(3,4-dichlorophenyl)-2-oxoethyl]-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14Cl2N4O3/c22-15-6-5-14(9-16(15)23)18(28)12-26-17-4-2-8-25-19(17)20(29)27(21(26)30)11-13-3-1-7-24-10-13/h1-10H,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJLQMPVNZDQEHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)C4=CC(=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14Cl2N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(E)-but-2-enyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione](/img/structure/B2527856.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2527859.png)

![(2,4-dimethylphenyl)[6-fluoro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2527862.png)

![5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2527869.png)

![ethyl 2-((3-benzyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2527870.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-phenoxyacetamide](/img/structure/B2527875.png)